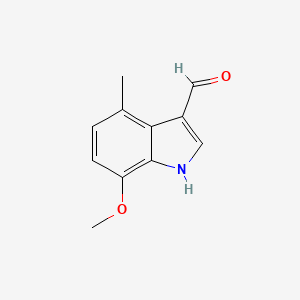

7-Methoxy-4-methyl-1H-indole-3-carbaldehyde

CAS No.: 1158431-48-1

Cat. No.: VC2874503

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158431-48-1 |

|---|---|

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 7-methoxy-4-methyl-1H-indole-3-carbaldehyde |

| Standard InChI | InChI=1S/C11H11NO2/c1-7-3-4-9(14-2)11-10(7)8(6-13)5-12-11/h3-6,12H,1-2H3 |

| Standard InChI Key | DBHJNKWKMAJVTI-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CNC2=C(C=C1)OC)C=O |

| Canonical SMILES | CC1=C2C(=CNC2=C(C=C1)OC)C=O |

Introduction

7-Methoxy-4-methyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole derivative class. It is characterized by a methoxy group at the seventh position and a methyl group at the fourth position on the indole ring. This compound is notable for its diverse biological activities and is used as a building block in organic synthesis. Its molecular formula is C11H11NO2, and it has a molecular weight of approximately 189.210 g/mol .

Synthesis Methods

The synthesis of 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde can be achieved through various chemical methods. A common approach involves starting with indole derivatives and modifying them through reactions such as alkylation or acylation. Industrial production may employ batch processing or continuous flow systems to optimize yield and purity. Factors like temperature, pressure, and solvent choice are critical in these processes.

Biological Activities and Applications

Indole derivatives, including 7-Methoxy-4-methyl-1H-indole-3-carbaldehyde, are significant in biological systems due to their potential interactions with receptors and enzymes. This interaction can lead to modulation of cellular processes, resulting in antiviral, anticancer, and antimicrobial activities. The compound is also valuable in scientific research for drug development and chemical synthesis processes.

Research Findings and Future Directions

Recent studies have focused on the synthesis and modification of indole derivatives to enhance their biological activities. For instance, modifying the indole ring with different functional groups can alter its reactivity and biological efficacy. Future research directions may include exploring new synthetic routes and evaluating the compound's potential in therapeutic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume